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Compound of Interest

Compound Name:
4-

(Dimethylamino)butanethioamide

CAS No.: 86415-54-5

Cat. No.: B3290360

Get Quote

Compound Class: Histamine H2 Receptor Agonists Primary Reference Compound: Dimaprit

(and Thioamide Isosteres) Target Audience: Pharmacology, Gastroenterology, and Immunology

Research Groups

Introduction & Mechanism of Action
4-(Dimethylamino)butanethioamide and Dimaprit are small molecule agonists that selectively

bind to the Histamine H2 receptor. Unlike Histamine, which activates H1, H2, H3, and H4

receptors (leading to complex systemic effects like bronchoconstriction via H1), these specific

agonists allow researchers to isolate H2-mediated pathways.[1][2]

Core Physiological Effects
Gastric Acid Secretion: Direct stimulation of parietal cells.

Immune Modulation: Downregulation of TNF-

and IL-12 in monocytes/macrophages (anti-inflammatory).
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Cardiovascular: Positive chronotropy (heart rate) and vasodilation (hypotension).

Signaling Pathway (DOT Visualization)
The following diagram illustrates the G-protein coupled cascade initiated by the agonist,

leading to acid secretion.
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Caption: Mechanism of Action.[1][2][3] The agonist binds H2 receptors, triggering the Gs-

cAMP-PKA cascade that drives proton pump activity.

Primary Protocol: Gastric Acid Secretion Model
(Rat)
Objective: Quantify the potency of the agonist by measuring gastric acid output in the perfused

stomach of an anesthetized rat (Modified Ghosh & Schild Method).

A. Experimental Setup
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Component Specification

Species Sprague-Dawley Rats (Male, 200–250g)

Fasting
18–24 hours (water ad libitum) to clear gastric

contents.

Anesthesia Urethane (1.25 g/kg, I.P.) or Ketamine/Xylazine.

Perfusate
0.9% Saline (pH adjusted to 7.0), warmed to

37°C.

Flow Rate 1.0 mL/min via peristaltic pump.

Dosing Route Intravenous (Femoral Vein) or Subcutaneous.

B. Surgical Procedure
Induction: Anesthetize the rat and maintain body temperature at 37°C using a heating pad.

Tracheostomy: Cannulate the trachea to ensure a patent airway.

Gastric Cannulation:

Make a midline abdominal incision.

Insert a polyethylene inflow cannula into the esophagus (tied at the cervical level).

Insert a wide-bore outflow cannula into the pylorus (duodenum).

Lavage: Flush the stomach with warm saline until the effluent is clear of food debris.

Perfusion: Begin continuous perfusion of saline through the esophagus, collecting the

effluent from the pylorus.

C. Dosing & Measurement Workflow
The experiment follows a "Step-Dose" or "Continuous Infusion" design to establish an ED50.
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Caption: Experimental timeline for the perfused stomach model. Steady-state secretion is

required before dose escalation.

D. Data Analysis
Titration: Titrate 10-minute perfusate samples to pH 7.0 using 0.01 N NaOH.

Calculation: Acid Output (
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) = Volume of NaOH (mL)

Normality

1000.

Validation: The response must be fully inhibited by an H2 antagonist (e.g., Cimetidine 1-5

mg/kg IV) to confirm specificity.

Secondary Protocol: Endotoxin-Induced
Inflammation
Objective: Assess the anti-inflammatory potential of the agonist in a sepsis model. H2 agonists

can suppress TNF-

release from macrophages.

Protocol Steps
Groups: Vehicle Control, LPS Control, Agonist + LPS, Agonist + Antagonist + LPS.

Pre-treatment: Administer 4-(Dimethylamino)butanethioamide or Dimaprit (e.g., 10–50

mg/kg S.C.) 30 minutes prior to challenge.

Challenge: Inject Lipopolysaccharide (LPS, E. coli 0127:B8) at 5–10 mg/kg I.P.

Endpoint: Collect plasma at 90 minutes post-LPS.

Assay: Measure TNF-

via ELISA.

Expected Result: H2 agonists typically reduce peak TNF-

levels by 50–80%.

Safety & Troubleshooting
Hypotension: Rapid IV bolus of H2 agonists can cause a sharp drop in blood pressure

(vascular H2 receptors). Recommendation: Use slow infusion or subcutaneous routes for
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steady-state kinetics.

Solubility: Dimaprit and its thioamide analogs are generally water-soluble. Prepare fresh in

saline; do not store in solution for >24 hours due to potential hydrolysis of the

thioamide/isothiourea bond.

Specificity Check: If the compound causes effects not blocked by Cimetidine/Ranitidine,

investigate off-target activity (e.g., H3 receptor or muscarinic effects).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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